1alpha-Hydroxyvitamin D5
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Overview
Description
1alpha-Hydroxyvitamin D5 (CARD-024) has been used in trials studying the treatment of Drug Safety and Heart; Disease, Activity.
Scientific Research Applications
Synthesis and Development
1alpha-Hydroxyvitamin D5 has been synthesized through a photochemical method for B-ring opening, leading to the formation of a conjugated triene system. This synthesis is significant for the development of 1alpha-Hydroxyvitamin D5 as a chemopreventive agent for breast cancer (Moriarty & Albinescu, 2005).
Breast Cancer Research
Studies have explored the role of 1alpha-Hydroxyvitamin D5 in breast cancer, particularly focusing on its chemopreventive effects. However, research indicates that its effectiveness may depend on factors like estrogen receptor (ER) status in breast cancer cells. For example, ER-negative breast cancer cells were relatively resistant to the antiproliferative effects of 1alpha-Hydroxyvitamin D5 (Peng et al., 2006). Additionally, 1alpha-Hydroxyvitamin D5 has shown promise as a chemotherapeutic and possibly chemopreventive agent in studies involving breast cancer cells, indicating its potential for inducing differentiation of dedifferentiated cells and preventing progression of malignancy (Gupta & Tapas, 2002).
Kidney Function and Vitamin D Regulation
1alpha-Hydroxyvitamin D5 is relevant in the study of kidney function and vitamin D regulation. It has been linked to the transcriptional regulation of the 25-hydroxyvitamin D3-1alpha-hydroxylase gene, which is responsible for the production of active vitamin D (Zierold et al., 2007).
Lung Cancer Research
In lung cancer research, increased expression of 1alpha-hydroxylase has been observed in alveolar macrophages of patients with lung cancer. This may suggest a role in local production of active vitamin D3 and its association with immunosuppression in lung cancer (Yokomura et al., 2003).
Metabolic Activation in Human Liver
The metabolic activation of 1alpha-hydroxyvitamin D3 in human liver microsomes has been studied, providing insights into how 1alpha-Hydroxyvitamin D5 is processed and activated in the human body (Kamachi et al., 2001).
Prostate Cancer Research
A Phase I trial of 1alpha-hydroxyvitamin D2 in patients with hormone refractory prostate cancer has been conducted, suggesting potential applications of vitamin D analogues like 1alpha-Hydroxyvitamin D5 in treating prostate cancer (Liu et al., 2002).
properties
CAS RN |
187935-17-7 |
---|---|
Product Name |
1alpha-Hydroxyvitamin D5 |
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22-,25-,26-,27+,28+,29-/m1/s1 |
InChI Key |
NWFOBODUYTUMNC-VPSCEVSQSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C |
Other CAS RN |
187935-17-7 |
synonyms |
1-hydroxyvitamin D5 1alpha(OH)D5 1alpha-hydroxy-24-ethylcholecalciferol 1alpha-hydroxyvitamin D5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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